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Compound of Interest

Compound Name: Amantadine Hydrochloride

Cat. No.: B196017

These application notes provide a comprehensive protocol for conducting a bioequivalence

study of Amantadine Hydrochloride. This document is intended for researchers, scientists,
and drug development professionals to ensure compliance with regulatory standards and to
generate robust data for generic drug applications.

Introduction

Amantadine hydrochloride is a medication used for the prophylaxis and treatment of
influenza A virus infections, as well as for the management of Parkinson's disease and drug-
induced extrapyramidal reactions.[1] For a generic version of amantadine hydrochloride to be
approved, it must be shown to be bioequivalent to the reference listed drug (RLD). This
protocol outlines the necessary procedures to compare the rate and extent of absorption of a
test formulation of amantadine hydrochloride with a reference formulation.

This protocol is designed based on the principles of Good Clinical Practice (GCP) and adheres
to the recommendations set forth by regulatory agencies such as the U.S. Food and Drug
Administration (FDA).[2][3][4][5]

Study Objectives

The primary objective of this study is to compare the bioavailability of a test formulation of
amantadine hydrochloride with a reference formulation under fasting and fed conditions.
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The secondary objectives include:
o To assess the safety and tolerability of a single dose of the test and reference formulations.

» To determine the pharmacokinetic parameters of both formulations.

Study Design

This study will be a single-center, randomized, single-dose, open-label, two-period, two-
sequence crossover study. It will consist of two separate parts: a fasting study and a fed study.
[2][3][4] Healthy male and non-pregnant, non-lactating female subjects will be enrolled.[2][3][4]

[5]

Each subject will receive a single oral dose of the test product and the reference product in a
randomized sequence, separated by a washout period of at least 14 days, which is more than
5 times the half-life of amantadine.
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Subject Screening and Informed Consent
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Caption: Workflow of the two-period crossover bioequivalence study.
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Subject Selection

A sufficient number of healthy adult volunteers will be screened to ensure that a predetermined
number of subjects (typically 24-36) are enrolled in the study. The sample size should be
calculated based on the intra-subject variability of amantadine's pharmacokinetic parameters
and the desired statistical power (typically >80%).[6][7]

Inclusion Criteria:

Healthy males and non-pregnant, non-lactating females aged 18-55 years.

Body Mass Index (BMI) between 18.5 and 30.0 kg/m 2.

Willing and able to provide written informed consent.

Medically healthy as determined by a complete medical history, physical examination, and
clinical laboratory tests.

Exclusion Criteria:
» History of hypersensitivity to amantadine or other adamantanes.

o History or presence of significant cardiovascular, renal, hepatic, or central nervous system
disease.

o Use of any prescription or over-the-counter medications within 14 days prior to dosing.
 Participation in another clinical trial within 30 days prior to the start of the study.

» Positive test for drugs of abuse or alcohol.

Investigational Products

o Test Product: Amantadine Hydrochloride (Strength to be specified, e.g., 100 mg).

» Reference Product: Reference Listed Drug (RLD) of Amantadine Hydrochloride (Strength
to be specified, e.g., 100 mg).
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Experimental Protocols

Fasting Study: Subjects will fast overnight for at least 10 hours before receiving a single oral
dose of either the test or reference amantadine hydrochloride with 240 mL of water. The fast
will continue for 4 hours post-dose.

Fed Study: Following an overnight fast of at least 10 hours, subjects will be served a
standardized high-fat, high-calorie breakfast 30 minutes prior to dosing. They will then receive
a single oral dose of either the test or reference product with 240 mL of water.

Blood Sampling: Venous blood samples (approximately 5 mL) will be collected into pre-labeled
tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at the following time points: 0
(pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, 48, 72, and 96 hours post-dose. Plasma will
be separated by centrifugation and stored frozen at -20°C or below until analysis.

A validated, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method will be used for the quantification of amantadine in human plasma.[8]
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Caption: Workflow for the bioanalytical analysis of plasma samples.

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters will be calculated from the plasma concentration-time data for
amantadine using non-compartmental methods. The key parameters are:
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Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUCO-t: Area under the plasma concentration-time curve from time zero to the last
guantifiable concentration.

AUCO-: Area under the plasma concentration-time curve from time zero to infinity.

The analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUCO-t,
and AUCO- values. The 90% confidence intervals for the ratio of the geometric means
(Test/Reference) for these parameters must fall within the acceptance range of 80.00% to
125.00% for the products to be considered bioequivalent.

Data Presentation

The results of the pharmacokinetic analysis will be summarized in the following tables:

Table 1: Demographic Characteristics of Study Subjects

Characteristic Mean (SD) or N (%)

Age (years)

Sex (Male/Female)

Height (cm)

Weight (kg)

| BMI ( kg/m 2) | |

Table 2: Pharmacokinetic Parameters of Amantadine (Fasting Study)
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Test Formulation (Mean * Reference Formulation
Parameter
SD) (Mean * SD)

Cmax (ng/mL)

Tmax (hr)

AUCO-t (ng*hr/mL)

AUCO-o (ng*hr/mL)

| t2 (hr) | | ]

Table 3: Pharmacokinetic Parameters of Amantadine (Fed Study)

Test Formulation (Mean * Reference Formulation
Parameter

SD) (Mean * SD)
Cmax (ng/mL)
Tmax (hr)

AUCO-t (ng*hr/mL)

AUCO-c (ng*hr/mL)

| t2 (hr) | | ]

Table 4: Statistical Summary of Bioequivalence Analysis (Log-Transformed Data)

Geometric Mean Ratio ]
Parameter 90% Confidence Interval

(Test/Ref) %

Cmax

AUCO-t

| AUCO-oo | | |
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Safety and Adverse Event Monitoring

All subjects will be monitored for adverse events (AEs) throughout the study. AEs will be
recorded, and their severity and relationship to the study drug will be assessed by the
investigator. Vital signs will be monitored at scheduled intervals. All serious adverse events
(SAEs) will be reported to the regulatory authorities and the institutional review board (IRB)
according to established timelines.

Ethical Considerations

This study will be conducted in accordance with the ethical principles of the Declaration of
Helsinki. The study protocol and informed consent form will be reviewed and approved by an
independent IRB before the study begins. All subjects will provide written informed consent
before any study-related procedures are performed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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